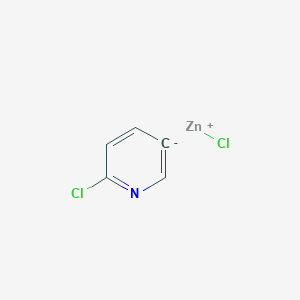
6-chloro-3H-pyridin-3-ide;chlorozinc(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) is a compound with the molecular formula C5H4ClNZn. It is a chlorinated derivative of pyridine, complexed with a zinc ion.
Preparation Methods
The synthesis of 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) typically involves the reaction of 6-chloropyridine with a zinc salt under specific conditions. One common method includes the use of zinc chloride in an organic solvent, where the reaction is facilitated by heating and stirring. The product is then purified through crystallization or other separation techniques .
Chemical Reactions Analysis
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives, often involving hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the chlorine atom is replaced by other functional groups.
Scientific Research Applications
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds.
Biology: Research into its biological activity is ongoing, with studies examining its potential as a ligand in coordination chemistry and its interactions with biological molecules.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 6-chloro-3H-pyridin-3-ide;chlorozinc(1+) exerts its effects involves its interaction with various molecular targets. The zinc ion plays a crucial role in stabilizing the compound and facilitating its reactivity. The compound can interact with enzymes and other proteins, potentially inhibiting or modifying their activity. This interaction is often mediated through coordination bonds between the zinc ion and specific amino acid residues in the target proteins .
Comparison with Similar Compounds
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) can be compared with other similar compounds, such as:
6-Chloro-1H-pyrrolo[3,2-b]pyridine: This compound has a similar chlorinated pyridine structure but differs in its ring system and lacks the zinc ion.
Chlorozinc(1+),3H-pyridin-3-ide: This is another zinc complex with a similar pyridine derivative, but with different substituents and potentially different reactivity
Properties
CAS No. |
195606-21-4 |
|---|---|
Molecular Formula |
C5H3Cl2NZn |
Molecular Weight |
213.4 g/mol |
IUPAC Name |
6-chloro-3H-pyridin-3-ide;chlorozinc(1+) |
InChI |
InChI=1S/C5H3ClN.ClH.Zn/c6-5-3-1-2-4-7-5;;/h1,3-4H;1H;/q-1;;+2/p-1 |
InChI Key |
UAJWSXDBKSLGGB-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=[C-]1)Cl.Cl[Zn+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


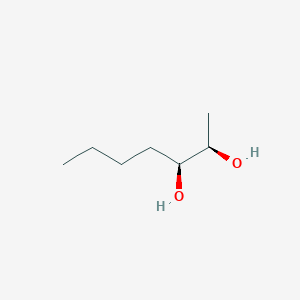
![2-{[3-(Cyclopentylmethyl)-2-quinolinyl]sulfanyl}-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B12573201.png)
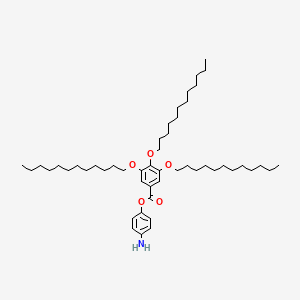
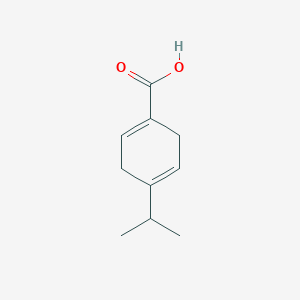
![Acetamide, N-[1-methylene-2-(phenylthio)-2-propenyl]-](/img/structure/B12573217.png)
![2-[[4-(furan-2-ylmethyl)-5-thiophen-2-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B12573226.png)
![[(Benzyloxy)(ethoxy)methyl]benzene](/img/structure/B12573228.png)
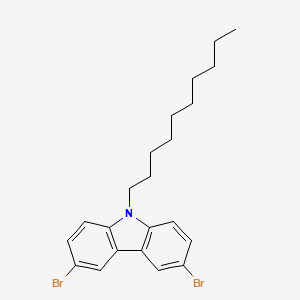
![N-{7-[(tert-Butoxycarbonyl)amino]heptyl}glycine](/img/structure/B12573231.png)

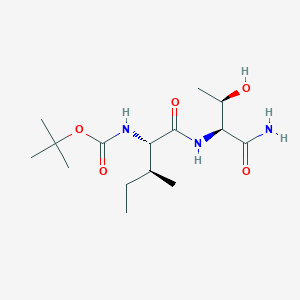
![6,7-Bis-(4-dimethylamino-phenyl)-pyrido[2,3-d]pyrimidin-4-ylamine](/img/structure/B12573254.png)

![Acetic acid, [(3,4-dimethoxyphenyl)methoxy]-, methyl ester](/img/structure/B12573269.png)
